molecular formula C11H11ClN2O2 B8282354 Ethyl 5-chloro-N-cyano-2-methoxybenzimidate

Ethyl 5-chloro-N-cyano-2-methoxybenzimidate

Cat. No. B8282354
M. Wt: 238.67 g/mol
InChI Key: BTAOTLQHVPMVIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-N-cyano-2-methoxybenzimidate is a useful research compound. Its molecular formula is C11H11ClN2O2 and its molecular weight is 238.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-chloro-N-cyano-2-methoxybenzimidate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-N-cyano-2-methoxybenzimidate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 5-chloro-N-cyano-2-methoxybenzimidate

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

ethyl 5-chloro-N-cyano-2-methoxybenzenecarboximidate

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(14-7-13)9-6-8(12)4-5-10(9)15-2/h4-6H,3H2,1-2H3

InChI Key

BTAOTLQHVPMVIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC#N)C1=C(C=CC(=C1)Cl)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 5-chloro-2-methoxybenzimidate (1.3 g, 6.2 mmol, obtained after aqueous bicarbonate wash of Example 93D) in acetonitrile (2 mL) was added to a solution of sodium phosphate monobasic monohydrate (3.4 g, 24.7 mmol), sodium phosphate dibasic heptahydrate (3.3 g, 12.4 mmol) and cyanamide (0.52 g, 12.4 mmol) in water (20 mL). The reaction mixture was stirred at room temperature for overnight and then extracted with CH2Cl2 (3×15 mL). The combined organic extracts were dried (Na2SO4), filtered and concentrated. The residue contained about 30% of starting material. The residue was reprocessed with half the amounts of the reagents to drive the reaction to completion and that yielded 1.32 g (90%) of the title compound. MS (ESI+) m/z 239 (M+H)+.
Name
ethyl 5-chloro-2-methoxybenzimidate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
90%

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